(2,4-Dioxoimidazolidin-1-yl)acetic acid

Beschreibung

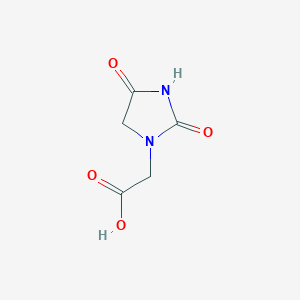

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-7(2-4(9)10)5(11)6-3/h1-2H2,(H,9,10)(H,6,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXWHYDWUWIFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390227 | |

| Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94738-31-5 | |

| Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,4-Dioxoimidazolidin-1-yl)acetic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2,4-Dioxoimidazolidin-1-yl)acetic Acid

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the synthesis of this compound, a key heterocyclic compound. This guide is structured to deliver not only a step-by-step protocol but also the underlying scientific rationale, ensuring both practical application and a deep understanding of the chemical transformations involved.

Introduction: The Significance of the Hydantoin Scaffold

Hydantoins, chemically known as imidazolidine-2,4-diones, represent a critical class of five-membered heterocyclic compounds in medicinal chemistry.[1] Their rigid structure, featuring multiple hydrogen bond donors and acceptors, makes them privileged scaffolds for designing pharmacologically active agents. Notable drugs incorporating the hydantoin core include Phenytoin, an anticonvulsant, and Dantrolene, a muscle relaxant.[2] The title compound, this compound, also known as Hydantoin-1-acetic acid or Carboxymethylhydantoin, serves as a versatile building block for the synthesis of more complex molecules and as a potential pharmacophore in its own right.

This guide will detail a robust and accessible two-step synthetic pathway, beginning with the formation of the core hydantoin ring from a readily available amino acid, followed by a regioselective N-alkylation to introduce the acetic acid moiety.

Strategic Overview: A Two-Step Approach

The synthesis is logically divided into two primary stages. This approach is predicated on building the core heterocyclic system first, followed by functionalization, a common and effective strategy in synthetic organic chemistry.

-

Step 1: The Urech Hydantoin Synthesis. This classic method involves the reaction of an amino acid with potassium cyanate to form an intermediate ureido acid, which then undergoes acid-catalyzed cyclization to yield the hydantoin ring.[1][2] For this protocol, we will utilize glycine, the simplest amino acid, to produce the parent hydantoin (imidazolidine-2,4-dione).

-

Step 2: N-1 Alkylation and Saponification. The second stage involves the regioselective alkylation of the hydantoin ring at the N-1 position using an ethyl haloacetate, followed by hydrolysis (saponification) of the resulting ester to yield the final carboxylic acid product.

The overall synthetic transformation is depicted below:

Part 1: Synthesis of Hydantoin from Glycine

Mechanistic Insight: The Urech Reaction

The Urech synthesis begins with the nucleophilic attack of the amino group of glycine on the electrophilic carbon of potassium cyanate, forming an intermediate potassium salt of N-carbamoylglycine (a ureido acid).[1] Upon acidification and heating, the terminal carboxyl group is protonated. The lone pair on the nitrogen of the ureido group then attacks the electrophilic carbonyl carbon of the carboxylic acid in an intramolecular cyclization. This is followed by the elimination of a water molecule to yield the stable five-membered hydantoin ring.

Experimental Protocol: Hydantoin Synthesis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| Glycine | 75.07 | 15.0 g | 0.20 |

| Potassium Cyanate (KOCN) | 81.12 | 19.5 g | 0.24 |

| Deionized Water | 18.02 | 150 mL | - |

| Concentrated HCl | 36.46 | ~40 mL | - |

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.0 g (0.20 mol) of glycine in 100 mL of warm (approx. 50°C) deionized water.

-

Addition of Cyanate: To the stirred glycine solution, add 19.5 g (0.24 mol) of potassium cyanate in one portion. Stir the mixture for 30 minutes at 50°C.

-

Evaporation: Remove the stirrer and evaporate the solution to dryness under reduced pressure using a rotary evaporator. The resulting white solid is the potassium salt of N-carbamoylglycine.

-

Cyclization: To the flask containing the dry solid, add 40 mL of concentrated hydrochloric acid. Fit the flask with a reflux condenser.

-

Reflux: Heat the mixture to reflux gently using a heating mantle for 30-45 minutes. The solid will gradually dissolve, and then a new precipitate (hydantoin) may begin to form.

-

Isolation and Purification: Cool the reaction mixture in an ice bath for 1 hour. Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of ice-cold water (10-15 mL each) and then with a small portion of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 60-70%.

Part 2: Synthesis of this compound

Mechanistic Insight: N-Alkylation and Saponification

The hydantoin ring has two N-H protons at positions 1 and 3. The N-3 proton is generally more acidic due to its position between two carbonyl groups. However, alkylation under basic conditions can often be directed to the N-1 position. In the presence of a base like sodium ethoxide, the N-1 proton is abstracted to form an ambident nucleophile. This anion then attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to form the N-1 alkylated ester intermediate.

The final step is a standard ester hydrolysis (saponification). The hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification with a strong acid protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol: N-Alkylation and Hydrolysis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| Hydantoin | 100.08 | 10.0 g | 0.10 |

| Absolute Ethanol | 46.07 | 200 mL | - |

| Sodium Metal | 22.99 | 2.3 g | 0.10 |

| Ethyl Chloroacetate | 122.55 | 13.5 g (12.2 mL) | 0.11 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.8 g | 0.22 |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place 150 mL of absolute ethanol. Carefully add 2.3 g (0.10 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of Hydantoin: Cool the sodium ethoxide solution to room temperature and add 10.0 g (0.10 mol) of the previously synthesized hydantoin. Stir the mixture until the hydantoin is fully dissolved.

-

Alkylation: Add 13.5 g (0.11 mol) of ethyl chloroacetate dropwise to the stirred solution over 30 minutes. After the addition is complete, heat the mixture to reflux for 2-3 hours. A precipitate of sodium chloride will form.

-

Work-up (Ester Isolation - Optional): Cool the mixture and filter off the sodium chloride. The filtrate can be concentrated under reduced pressure to yield the crude ethyl (2,4-dioxoimidazolidin-1-yl)acetate. This intermediate can be purified by recrystallization from ethanol/water if desired.

-

Saponification: To proceed directly, cool the reaction mixture from step 3 to room temperature. In a separate beaker, dissolve 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of water and add this solution to the reaction flask.

-

Hydrolysis: Stir the mixture at room temperature for 2 hours or until the hydrolysis is complete (can be monitored by TLC).

-

Acidification: Cool the solution in an ice bath and carefully acidify it to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Isolation and Purification: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from hot water.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: Compare with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the acetic acid substituent.

-

Infrared (IR) Spectroscopy: To identify key functional groups (C=O of the hydantoin and carboxylic acid, O-H of the carboxylic acid).

-

Mass Spectrometry: To confirm the molecular weight.

Safety and Handling

-

Sodium Metal: Reacts violently with water. Handle with care under anhydrous conditions.

-

Concentrated Acids and Bases: Are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Ethyl Chloroacetate: Is a lachrymator and toxic. Handle in a well-ventilated fume hood.

-

All reactions should be performed in a fume hood with appropriate safety measures in place.

References

-

Organic Chemistry Portal. Hydantoin synthesis. Available at: [Link]

-

Study.com. Synthesis of Hydantoin & Its Derivatives. Available at: [Link]

-

Ismail, M. M. F., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science, 32(1), 125–137. Available at: [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Available at: [Link]

-

Hahn, A. and Renfrew, A. G. (1927). Hydantoins. LII.1 The Synthesis of N-3-Phenyl-5-p-hydroxybenzylhydantoin-N-1-acetic Acid from Tyrosine-N-acetic Acid. Journal of the American Chemical Society, 49(1), 210-214. Available at: [Link]

Sources

An In-depth Technical Guide to (2,4-Dioxoimidazolidin-1-yl)acetic Acid: Physicochemical Properties and Synthetic Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dioxoimidazolidin-1-yl)acetic acid, also known as Hydantoin-1-acetic acid, represents a core heterocyclic structure of significant interest in medicinal chemistry. As a derivative of hydantoin, this molecule belongs to a class of compounds renowned for their diverse and potent biological activities. The hydantoin scaffold is a key pharmacophore present in a range of clinically approved drugs, highlighting its importance in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic route for its preparation, and discusses its potential applications in drug discovery based on the well-established bioactivities of the broader hydantoin family. This document is intended to serve as a foundational resource for researchers engaged in the exploration of hydantoin-based compounds for therapeutic purposes.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin ring, a five-membered heterocycle containing a urea moiety, is a privileged structure in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its metabolic stability, makes it an ideal scaffold for interacting with a variety of biological targets.[1] The versatility of the hydantoin core is evidenced by its presence in a wide array of pharmaceuticals with diverse therapeutic applications. Notable examples include:

-

Anticonvulsants: Phenytoin, a cornerstone in the treatment of epilepsy, functions by modulating voltage-gated sodium channels in the brain.[2]

-

Antibacterial Agents: Nitrofurantoin is utilized for the treatment of urinary tract infections, exerting its effect through the inhibition of bacterial ribosomal translation and other metabolic processes.[1]

-

Anticancer Drugs: Enzalutamide, an androgen receptor antagonist, is a key therapeutic for prostate cancer.[1]

-

Muscle Relaxants: Dantrolene is used to treat malignant hyperthermia and spasticity.[3]

The acetic acid moiety at the N-1 position of the hydantoin ring in this compound provides a crucial functional handle for further chemical modification, allowing for the exploration of a wide chemical space and the potential for developing derivatives with tailored pharmacological profiles.

Physicochemical Properties of this compound

Direct experimental data for the physicochemical properties of unsubstituted this compound is limited in the readily available scientific literature. However, key data points have been reported, and we can infer other properties from closely related analogs.

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₆N₂O₄ | Calculated. |

| Molecular Weight | 158.11 g/mol | Calculated. |

| IUPAC Name | This compound | Standard nomenclature. |

| Synonyms | Hydantoin-1-acetic acid, N-Carboxymethylhydantoin | |

| CAS Number | 610265-04-8[4] | A related CAS number, 94738-31-5, also appears in some databases for this structure.[5] |

| Melting Point | 215-216 °C | Experimentally determined for "hydantoin-l-acetic acid".[4] |

| Solubility | Difficultly soluble in water and alcohol; moderately soluble in glacial acetic acid. | Qualitatively described in historical literature.[4] |

| pKa (predicted) | ~3.5-4.5 (carboxylic acid), ~9-10 (hydantoin N-3 proton) | Predicted based on the pKa of acetic acid and the known pKa of the hydantoin ring N-H proton (pKa of hydantoin is ~9.1). The electron-withdrawing nature of the hydantoin ring may slightly decrease the pKa of the acetic acid moiety compared to unsubstituted acetic acid. |

| LogP (predicted) | -1.0 to -0.5 | Predicted based on the hydrophilic nature of the carboxylic acid and the polar hydantoin ring. For comparison, the closely related 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid has a calculated XLogP3 of -0.7.[6] |

Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in modern literature, a plausible and efficient synthetic route can be designed based on established methods for hydantoin formation, such as the Urech hydantoin synthesis. This method involves the reaction of an amino acid with a cyanate, followed by acid-catalyzed cyclization.

Proposed Synthetic Pathway: Modified Urech Hydantoin Synthesis

The proposed synthesis starts from N-carboxymethylglycine (iminodiacetic acid), which provides the core structure needed for the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(Carbamoylmethyl)glycine (Ureido Intermediate)

-

Dissolution: Dissolve N-carboxymethylglycine (1 equivalent) in an aqueous solution of sodium hydroxide (1 equivalent) at room temperature with stirring until a clear solution is obtained. The formation of the sodium salt increases the nucleophilicity of the secondary amine.

-

Reaction with Cyanate: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of potassium cyanate (1.1 equivalents) in water to the reaction mixture.

-

pH Control: Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a suitable acid (e.g., dilute HCl) as needed. This is crucial to ensure the amine is sufficiently nucleophilic while minimizing the hydrolysis of the cyanate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the ureido intermediate, N-(carbamoylmethyl)glycine.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the ureido intermediate.

Step 2: Synthesis of this compound (Cyclization)

-

Acidic Cyclization: Suspend the dried N-(carbamoylmethyl)glycine (1 equivalent) in a strong mineral acid, such as 6M hydrochloric acid.

-

Heating: Heat the suspension to reflux (approximately 100-110°C) with vigorous stirring for 4-8 hours. The elevated temperature and acidic conditions promote the intramolecular cyclization to the hydantoin ring.

-

Reaction Monitoring: Monitor the reaction for the formation of the product and disappearance of the intermediate by TLC or LC-MS.

-

Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

-

Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and then with a cold organic solvent like ethanol to remove any remaining impurities.

-

Drying and Characterization: Dry the final product, this compound, under vacuum. Characterize the compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Potential Biological and Pharmacological Relevance

While specific biological studies on this compound are not widely reported, the extensive pharmacology of the hydantoin class of molecules provides a strong basis for its potential therapeutic applications. The hydantoin scaffold is known to interact with a variety of biological targets, and the introduction of the N-1 acetic acid side chain offers a vector for further derivatization to enhance potency and selectivity.

Potential Therapeutic Areas of Interest

-

Anticonvulsant Activity: Given that phenytoin is a cornerstone of epilepsy treatment, novel hydantoin derivatives are frequently screened for anticonvulsant properties.[4] The mechanism of action often involves the modulation of ion channels, such as voltage-gated sodium channels.

-

Anticancer Activity: The success of enzalutamide has spurred significant research into hydantoin derivatives as anticancer agents.[7] These compounds can be designed to target various aspects of cancer cell biology, including cell signaling pathways and cell cycle regulation. Recent studies have shown that some novel hydantoin derivatives exhibit moderate anti-cancer activity against lung and breast cancer cell lines.[8]

-

Antibacterial and Antifungal Activity: The hydantoin ring is present in some antimicrobial agents.[9] The N-1 acetic acid moiety could be used to attach different functional groups to develop new classes of antimicrobial compounds.

-

Enzyme Inhibition: Hydantoin derivatives have been shown to inhibit various enzymes, including human aldose reductase, which is implicated in diabetic complications.[4]

The following diagram illustrates a hypothetical mechanism of action for a hydantoin-based drug, drawing parallels with the known activity of phenytoin as a sodium channel blocker.

Caption: Hypothetical mechanism of action for a hydantoin derivative as a sodium channel modulator.

Conclusion

This compound is a foundational molecule that holds considerable promise for the development of novel therapeutic agents. While comprehensive physicochemical data for the parent compound is still emerging, its structural relationship to a class of highly successful drugs provides a strong impetus for its further investigation. The synthetic pathway outlined in this guide offers a practical approach for its preparation, enabling researchers to access this versatile building block. Future studies should focus on a more detailed characterization of its physicochemical properties, as well as a systematic exploration of its biological activities through the synthesis and screening of derivative libraries. The insights gained from such research will undoubtedly contribute to the rich and expanding field of medicinal chemistry centered on the hydantoin scaffold.

References

- Johnson, T. B., & Renfrew, A. G. (1928). RESEARCHES ON HYDANTOINS. XLVIII. SYNTHESIS OF POLYPEPTIDE-HYDANTOINS FROM HYDANTOIN-1-ACETIC ACID. Journal of the American Chemical Society, 50(5), 147-153.

- Zagórska, A., Czopek, A., Jaromin, A., Mielczarek-Puta, M., Struga, M., Stary, D., & Bajda, M. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(21), 5031.

- Al-Suod, H., Jarrar, Q., Zalloum, H., Ghaith, A., & Al-Qirim, T. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-12.

-

Cheméo. (n.d.). Chemical Properties of Hydantoin (CAS 461-72-3). Retrieved from [Link].

- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-178.

-

Wikipedia. (2023, December 1). Hydantoin. In Wikipedia. Retrieved January 17, 2026, from [Link]

- Santiago-Ruiz, S., Polverini, E., Manjarrez, J., Espinoza, K. A., Reynoso, E., Rivero, I. A., & Correa-Basurto, J. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Annals of Medical Chemistry and Research, 2(1), 1016.

-

PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

- de Sousa Luis, J. A., Barbosa Filho, J. M., Lira, B. F., de Medeiros, I. A., de Morais, L. C. S. L., dos Anjos, R. M., ... & de Athayde-Filho, P. F. (2009).

- Zagórska, A., Czopek, A., Jaromin, A., Mielczarek-Puta, M., Struga, M., Stary, D., & Bajda, M. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(21), 5031.

- S. R. R. Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14.

- Shin, D. Y., & Lee, J. Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594.

-

Wikipedia. (2023, December 1). Hydantoin. In Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Hydantoin - Wikipedia [en.wikipedia.org]

- 4. Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation [jscimedcentral.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C7H10N2O4 | CID 2386010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of (2,4-Dioxoimidazolidin-1-yl)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dioxoimidazolidin-1-yl)acetic acid, a derivative of the hydantoin heterocyclic system, represents a class of molecules with significant potential in medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice is paramount for understanding its physicochemical properties, such as solubility, stability, and polymorphism, which are critical determinants of its viability as a therapeutic agent. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this target compound. While a published structure for this specific N-1 isomer is not currently available in public databases, this document serves as an authoritative whitepaper detailing the end-to-end workflow, from synthesis and crystallization to data analysis and interpretation. We explain not just the procedural steps but the critical reasoning behind experimental choices, grounding the entire process in established crystallographic principles and leveraging industry-standard software.

Introduction: The Significance of Solid-State Characterization

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in drug discovery, forming the core of various anticonvulsant, antiarrhythmic, and antineoplastic agents.[1] The substituent position on the hydantoin ring dramatically influences molecular conformation and intermolecular interactions. This compound, also known as hydantoin-1-acetic acid, features a carboxylic acid moiety at the N-1 position, a site that directly impacts the hydrogen-bonding capabilities of the adjacent N-H proton and carbonyl group.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the solid-state structure of small molecules.[2] It provides atomic-level resolution of bond lengths, bond angles, and, crucially, the intricate network of non-covalent interactions (e.g., hydrogen bonds) that dictate the crystal packing. This information is indispensable for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms which can have vastly different therapeutic properties.

-

Structure-Activity Relationship (SAR) Studies: Providing an empirical basis for computational models that correlate structure with biological function.

-

Rational Drug Design: Informing the design of next-generation derivatives with improved properties.

This guide will navigate the complete process of a hypothetical, yet scientifically rigorous, crystal structure determination of the title compound.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-stage process requiring careful planning and execution. Each step is critical for the success of the subsequent one.

Synthesis and Purification

A plausible and efficient route to synthesize the target compound is through the N-alkylation of hydantoin. While various methods exist for hydantoin synthesis, such as the Bucherer–Bergs reaction, we begin with commercially available hydantoin.[3]

Protocol 1: Synthesis of this compound

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend hydantoin (1.0 eq) in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF). Add a strong, non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. The rationale for using NaH is its ability to irreversibly deprotonate the hydantoin, which has multiple acidic protons, favoring the formation of the desired anion for subsequent alkylation.

-

Alkylation: To the resulting slurry, add a solution of an ethyl haloacetate, such as ethyl bromoacetate (1.1 eq), dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Ester Isolation: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours. Acidic hydrolysis could also be employed.[4]

-

Final Product Isolation: Upon completion, acidify the mixture to pH 1-2 with 1 M hydrochloric acid (HCl). Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.

-

Purification: The final product must be of high purity (>99%) for successful crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method of purification.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[2][5] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Several techniques should be attempted in parallel.

Common Crystallization Techniques for Small Organic Molecules

-

Slow Evaporation: This is the simplest method.[5][6] A solution of the compound in a solvent in which it is moderately soluble is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5][6] The slow increase in concentration facilitates ordered crystal growth.

-

Causality: The choice of solvent is critical. A solvent that evaporates too quickly will likely cause the compound to "crash out" as a powder or oil.[5] Solvents like ethanol, methanol, or ethyl acetate are common starting points.

-

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Thermal Gradient (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures. The decrease in solubility upon cooling drives crystallization. The cooling rate must be carefully controlled to prevent the formation of multiple small crystals.[6]

Protocol 2: Crystallization Screening

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, THF, dichloromethane) to identify suitable candidates for the techniques described above.

-

Setup Experiments: Prepare small-scale (1-5 mg) crystallization trials in parallel using multiple conditions (different solvents, temperatures, and techniques).

-

Incubation and Monitoring: Store the trials in a vibration-free environment and monitor them periodically under a microscope for crystal growth. This process can take anywhere from a day to several weeks.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, the diffraction experiment can be performed.[7]

Data Collection

Modern crystallography relies on automated diffractometers equipped with sensitive detectors (e.g., CCD or CMOS).[8]

Protocol 3: SCXRD Data Collection

-

Crystal Mounting: Carefully select a high-quality single crystal under a microscope. Mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

-

Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is a critical step to minimize thermal motion of the atoms and protect the crystal from radiation damage during data collection.

-

Instrument Setup: Place the mounted crystal on the diffractometer's goniometer head. Center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software uses the positions of these spots to determine the preliminary unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset.[9] This involves rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).[8] Data collection can take several hours.[8]

-

Data Integration and Reduction: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection, applies corrections for experimental factors (like Lorentz and polarization effects), and performs an absorption correction.[8] The output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the corresponding intensities (F² and σ(F²)) for each reflection.[10]

Structure Solution and Refinement

The .hkl file contains the intensities of the diffracted waves, but the crucial phase information is lost. The process of determining the phases and building an atomic model is known as structure solution and refinement.

Structure Solution

For small molecules like hydantoin-1-acetic acid, direct methods are typically used to solve the phase problem. This statistical approach is implemented in programs like SHELXT.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data using a full-matrix least-squares algorithm.[10] This iterative process minimizes the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) based on the current atomic model. The refinement is typically performed using software like SHELXL, often through a graphical interface like Olex2.[10]

Protocol 4: Structure Refinement Workflow

-

Initial Refinement: Begin by refining the positions and isotropic displacement parameters of all non-hydrogen atoms.

-

Anisotropic Refinement: Refine the displacement parameters anisotropically. This models the atomic motion as an ellipsoid rather than a sphere, providing a more accurate representation.

-

Locating Hydrogen Atoms: Hydrogen atoms can typically be located in the difference Fourier map, which shows regions of excess or deficient electron density. Alternatively, they can be placed in geometrically calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL).[10]

-

Convergence: The refinement is considered complete when the model converges, meaning that further cycles of refinement do not produce significant changes in the parameters or the goodness-of-fit statistics. Key indicators of a good refinement include:

-

R1: The residual factor, a measure of the agreement between observed and calculated structure factors. Values below 5% are desirable.

-

wR2: A weighted residual factor based on F².

-

Goodness of Fit (GooF): Should be close to 1.0.[10]

-

Residual Electron Density: The difference Fourier map should be largely featureless.

-

Results and Discussion (Hypothetical Analysis)

Lacking an experimental structure, we can predict the key structural features based on known chemistry and data from similar molecules in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.

Crystallographic Data Summary

A typical small organic molecule like hydantoin-1-acetic acid would likely crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), to allow for efficient packing. The table below presents a set of realistic, hypothetical crystallographic parameters.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₆N₂O₄ |

| Formula Weight | 158.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 672.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.562 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-Fit (S) | ~1.05 |

Molecular Structure

The molecular structure would consist of a nearly planar five-membered hydantoin ring. The acetic acid side chain attached at N1 would introduce conformational flexibility around the N1-C(acetate) bond. The bond lengths and angles within the hydantoin ring are expected to be consistent with those observed in other hydantoin derivatives.

Supramolecular Structure: The Hydrogen-Bonding Network

The most insightful aspect of the crystal structure is the supramolecular assembly, which is dominated by hydrogen bonding. The molecule possesses three hydrogen bond donors (the N-H at position 3 and the carboxylic acid O-H) and four potential acceptors (the two carbonyl oxygens, C2=O and C4=O, and the two carboxylic acid oxygens).

Based on the analysis of related structures, two primary hydrogen-bonding motifs are highly probable:

-

Carboxylic Acid Dimer: The carboxylic acid groups of two adjacent molecules will likely form a robust, centrosymmetric R²₂(8) ring motif. This is a very common and stable interaction for carboxylic acids in the solid state.[8]

-

Hydantoin Chain: The remaining N3-H donor and the C2=O or C4=O acceptors are perfectly positioned to form intermolecular hydrogen bonds, linking the carboxylic acid dimers into infinite chains or tapes. A common motif for hydantoins is a C(4) chain involving the N3-H proton and the C4=O oxygen.

These interactions would create a robust two-dimensional network, contributing to a stable crystal lattice.

Conclusion and Outlook

This technical guide has outlined the comprehensive, authoritative workflow for the crystal structure analysis of this compound. By integrating protocols for synthesis, crystallization, data collection, and structure refinement, we have provided a self-validating framework for researchers in drug development and materials science. The causality behind each experimental choice has been emphasized, moving beyond a simple recitation of steps to impart a deeper understanding of the crystallographic process.

The hypothetical analysis of the final structure, grounded in data from related compounds, predicts a robust hydrogen-bonded network dominated by carboxylic acid dimers and hydantoin chains. Such insights are fundamental to predicting and controlling the solid-state properties of this and related pharmaceutical compounds. The methodologies described herein are universally applicable and represent the industry standard for the elucidation of small-molecule crystal structures.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

-

Carleton University. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Menezes, E.H.C., et al. (2013). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 18(1), 834-848. [Link]

-

Yu, C., Schwalbe, C. H., & Watkin, D. J. (2004). Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(12), o714-o717. [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

-

International Union of Crystallography (IUCr). Commission on Crystallographic Nomenclature. [Link]

-

Wikipedia. Cambridge Structural Database. [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

-

Spek, A. L. PLATON for Windows. University of Glasgow. [Link]

-

Dauter, Z., & Dauter, M. (2010). Data Collection for Crystallographic Structure Determination. Protein Crystallography, 21-36. [Link]

-

McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(4). [Link]

-

Reddy, P. S. N., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 265-270. [Link]

-

Bruno, I. J. (2019). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. CCDC. [Link]

-

CCDC. The Largest Curated Crystal Structure Database. [Link]

-

OlexSys. Olex2 Documentation. [Link]

-

Nam, G., et al. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(4), 424. [Link]

-

University of Barcelona. Crystallization of small molecules. [Link]

-

Oak Ridge National Laboratory. Software – Single Crystal Diffraction. [Link]

-

ResearchGate. (2015). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. [Link]

-

IUCr. PLATON Software. [Link]

-

Guzei, I. A. (2018). Notes on OLEX2. UBC Chemistry. [Link]

-

Rupp, B. (2022). “Coot for SHELXL” Tutorial. [Link]

-

IUCr. (2023). Championing data standards in chemical crystallography with CIF. RSC Blogs. [Link]

-

Palatinus, L. Structure solution and refinement: introductory strategies. [Link]

-

Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

-

University of Glasgow. (2007). Getting started - Tutorial 1. [Link]

-

Stanford University. Refinement of X-ray Crystal Structures. [Link]

-

MIT. PLATON INTRO. [Link]

- Patent US4128557A. Synthesis of α-[[[(2,4-dioxo-1-imidazolidinyl)amino]carbonyl]amino]benzene acetic acid.

-

University of Geneva. Guide for crystallization. [Link]

-

IUCrData. Notes for authors. [Link]

-

Jones, R. D. G. (1976). The crystal structure of acetic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(6), 1807-1811. [Link]

-

MIT. Cambridge Structural Database. [Link]

-

University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

Nesterov, V. V., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 359. [Link]

-

Utrecht University. PLATON homepage. [Link]

-

UCLA. Cambridge Structural Database System - Software. [Link]

- Colgate University.

-

Organic Chemistry Portal. Hydantoin synthesis. [Link]

-

UMass Dartmouth. Cambridge Structural Database. [Link]

-

Redalyc. (2012). Synthesis, Crystal and Molecular Structure, and Hydrogen-bonding Patterns in Hydantoin-L-Aspartic Acid. Journal of the Mexican Chemical Society, 56(2), 159-163. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CSD Communications of the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. spectrabase.com [spectrabase.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C7H10N2O4 | CID 2386010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. openmedscience.com [openmedscience.com]

Spectroscopic Characterization of (2,4-Dioxoimidazolidin-1-yl)acetic Acid: A Technical Guide

The hydantoin core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically significant pharmaceuticals.[1][2] Consequently, a thorough understanding of its spectroscopic signatures is paramount for unambiguous characterization and structure-activity relationship (SAR) studies.[3] This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Analysis Framework

(2,4-Dioxoimidazolidin-1-yl)acetic acid possesses a central hydantoin ring substituted at the N-1 position with an acetic acid moiety. This substitution breaks the symmetry of the parent hydantoin ring and introduces new functional groups, each with distinct spectroscopic fingerprints. The numbering scheme used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For a polar molecule like Hydantoin-1-acetic acid, a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is ideal as it can dissolve the compound and allows for the observation of exchangeable protons (NH and OH).[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024-4096, to achieve adequate signal-to-noise for the low natural abundance ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate spectra using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The asymmetry introduced by the N-1 substituent will result in distinct signals for each proton environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Commentary |

| ~12.5 | Broad Singlet | 1H | O H | The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very low field. This peak will disappear upon D₂O exchange. |

| ~8.2 | Singlet | 1H | N3 -H | The imide proton at the N-3 position is deshielded by the adjacent carbonyl groups. Its chemical shift can be used to distinguish between N-1 and N-3 substituted hydantoins.[4] This peak will also disappear upon D₂O exchange. |

| ~4.1 | Singlet | 2H | C6 H₂ | These methylene protons are adjacent to the electron-withdrawing N-1 of the hydantoin ring and the C7 carbonyl group, leading to a significant downfield shift. |

| ~3.9 | Singlet | 2H | C5 H₂ | The methylene protons on the hydantoin ring are adjacent to the N-1 and C-4 carbonyl, resulting in a downfield chemical shift. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The carbon spectrum will provide key information about the carbonyl environments and the aliphatic backbone.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Commentary |

| ~171.0 | C7 =O | The carboxylic acid carbonyl carbon is typically found in this region. |

| ~168.5 | C4 =O | The chemical shifts of the hydantoin carbonyls are influenced by their position. This assignment is based on data from similar heterocyclic systems. |

| ~156.0 | C2 =O | The C2 carbonyl is adjacent to two nitrogen atoms, which influences its electronic environment compared to C4. |

| ~51.0 | C5 H₂ | The methylene carbon within the hydantoin ring. |

| ~45.0 | C6 H₂ | The methylene carbon of the acetic acid side chain, shifted downfield by the adjacent nitrogen and carbonyl group. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of Hydantoin-1-acetic acid is expected to reveal characteristic vibrations for its amide, carboxylic acid, and aliphatic moieties.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Commentary |

| 3200-2500 | Carboxylic Acid | O-H Stretch | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid and will likely overlap with the N-H and C-H stretching bands. |

| ~3250 | Amide | N-H Stretch | Medium | This peak corresponds to the N3-H group of the hydantoin ring. |

| 2980-2850 | Alkane | C-H Stretch | Medium-Weak | These absorptions are from the methylene groups in the ring and the side chain. |

| ~1770 | Amide | C=O Stretch (C2) | Strong | Asymmetric stretching of the dicarbonyl system. The exact position can vary, but a high frequency is expected for the C=O group flanked by two nitrogens. |

| ~1710 | Amide & Acid | C=O Stretch (C4 & C7) | Strong, Broad | This strong, likely broad peak results from the overlapping symmetric stretch of the C4 amide carbonyl and the C7 carboxylic acid carbonyl. The IR spectra of similar compounds like 2,4-dioxothiazolidine-5-acetic acid show distinct amide and carboxyl carbonyl peaks.[5] |

| ~1400 | Amide/Alkane | C-N Stretch / CH₂ Bend | Medium | Found in the fingerprint region, these bands confirm the presence of the core structure. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

-

Parameters (Negative Ion Mode):

-

Ionization Mode: ESI negative (to deprotonate the carboxylic acid).

-

Mass Range: m/z 50–500.

-

Resolution: >10,000.

-

-

Data Analysis: Determine the accurate mass of the deprotonated molecule [M-H]⁻ and compare it to the theoretical exact mass. Induce fragmentation (MS/MS) to observe daughter ions.

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₅H₆N₂O₄

-

Exact Mass: 158.0328

-

Predicted [M-H]⁻ Ion (Negative ESI): m/z 157.0255

The fragmentation of hydantoin derivatives typically involves the breakdown of the heterocyclic ring.[4] For this compound, fragmentation is expected to proceed through several key losses.

Caption: Predicted major fragmentation pathway for [M-H]⁻ of this compound.

Major Predicted Fragments:

-

m/z 113.0356: This prominent fragment corresponds to the loss of CO₂ (43.9898 Da) from the parent ion via decarboxylation of the acetic acid moiety. This is a very common fragmentation pathway for carboxylic acids.[6]

-

m/z 70.0247: Subsequent loss of isocyanic acid (HNCO, 43.0188 Da) from the m/z 113 fragment, resulting from the cleavage of the hydantoin ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented NMR, IR, and MS data are based on established principles and analysis of structurally analogous compounds. The detailed protocols and interpreted spectra serve as a robust reference for scientists engaged in the synthesis, identification, and application of this and other hydantoin derivatives. The provided insights into the causality of spectral features aim to empower researchers to confidently characterize their own materials.

References

- BenchChem. (2025).

- Barlin, G. B. (1996). "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.

- Al-Ghorbani, M., et al. (2023).

- An, G., et al. (2008). An Efficient Approach for the Synthesis of N-1 Substituted Hydantoins. Synthesis.

- Black, S. J., et al. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.

- Wang, Y., et al. (2021). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules.

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.

- Iqbal, M. A., et al. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega.

- Black, S. J., et al. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Request PDF.

- Chemistry LibreTexts. (2023).

Sources

- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. softbeam.net:8080 [softbeam.net:8080]

- 5. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of (2,4-Dioxoimidazolidin-1-yl)acetic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The 2,4-dioxoimidazolidine, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. While extensive research has elucidated the mechanisms of various substituted hydantoins, the specific mode of action for (2,4-Dioxoimidazolidin-1-yl)acetic acid remains to be definitively characterized in publicly accessible literature. This technical guide provides a comprehensive, hypothesis-driven exploration of its potential mechanism of action. By dissecting the known pharmacology of the hydantoin core and considering the physicochemical influence of the N-1 substituted acetic acid moiety, we present a scientifically grounded framework for future research. This document is intended not as a definitive statement of fact, but as an in-depth, expert-led perspective to catalyze and guide the scientific investigation of this promising compound. We will delve into the established roles of hydantoin derivatives, propose testable hypotheses for the subject molecule, and provide detailed experimental protocols to validate these hypotheses, thereby offering a complete roadmap for its mechanistic elucidation.

The 2,4-Dioxoimidazolidine (Hydantoin) Core: A Privileged Scaffold in Pharmacology

The hydantoin ring is a five-membered heterocyclic structure that is a prominent feature in a variety of biologically active compounds.[1][2][3] Its importance in drug discovery is underscored by its presence in several clinically used medications, including the anticonvulsant phenytoin, the antibacterial nitrofurantoin, and the antiandrogen enzalutamide.[2][4] The biological activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring, particularly at the N-1, N-3, and C-5 positions.[5]

A broad spectrum of pharmacological activities has been attributed to hydantoin-containing molecules, including:

-

Anticonvulsant Activity: This is the most well-documented activity of hydantoins. The archetypal drug, phenytoin, exerts its effect by modulating voltage-gated sodium channels in neurons.[6] By slowing the rate of recovery of these channels from the inactivated state, phenytoin limits the repetitive firing of action potentials, which is a hallmark of epileptic seizures.[6]

-

Anticancer Activity: Various hydantoin derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[7][8]

-

Antimicrobial Activity: The hydantoin scaffold is also found in compounds with antibacterial and antifungal properties.[3][8]

-

Anti-inflammatory and Analgesic Activity: Certain substituted imidazolidine derivatives have shown promising anti-inflammatory and analgesic actions.[9]

Given this well-established and diverse biological profile, the hydantoin core of this compound provides a strong foundation for significant pharmacological activity.

The N-1 Acetic Acid Moiety: A Key Determinant of Novel Activity

The introduction of an acetic acid group at the N-1 position of the hydantoin ring is a critical structural feature that is expected to profoundly influence the molecule's mechanism of action. The presence of this acidic side chain introduces several key properties that differentiate it from many well-studied hydantoins like phenytoin, which are typically more lipophilic.

Altered Physicochemical Properties and Pharmacokinetics

The carboxylic acid group will significantly increase the polarity and water solubility of the molecule compared to unsubstituted or alkyl/aryl-substituted hydantoins. This can have a substantial impact on its absorption, distribution, metabolism, and excretion (ADME) profile. While increased polarity can sometimes hinder cell membrane permeability, it may also facilitate interactions with extracellular targets or specific transporters.

Potential for Novel Target Interactions

The negatively charged carboxylate group at physiological pH can engage in ionic interactions with positively charged residues (e.g., arginine, lysine) in the binding pockets of proteins. This opens up a range of potential molecular targets that may not be accessible to more neutral hydantoin derivatives.

Hypothesized Mechanisms of Action for this compound

Based on the foundational knowledge of the hydantoin core and the anticipated influence of the N-1 acetic acid substituent, we propose the following primary and secondary testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Ion Channels with a Novel Binding Paradigm

While the classical anticonvulsant hydantoins target voltage-gated sodium channels, the presence of the acetic acid moiety may lead to a modified or novel interaction with these or other ion channels.

-

Primary Postulate: this compound may interact with a different site on voltage-gated sodium channels compared to phenytoin, potentially an extracellular loop, where the acidic group can form key ionic bonds.

-

Secondary Postulate: The compound could modulate the activity of other ion channels, such as calcium or potassium channels, which are also crucial for neuronal excitability.

Caption: Hypothesized interaction of this compound with a voltage-gated sodium channel.

Hypothesis 2: Enzyme Inhibition

The structural features of this compound make it a candidate for inhibiting various enzymes, particularly those with positively charged active sites.

-

Primary Postulate: The compound may act as a competitive or non-competitive inhibitor of enzymes involved in signal transduction pathways, such as kinases or phosphatases. For instance, some imidazolidine-2,4-dione derivatives have been identified as inhibitors of lymphoid-specific tyrosine phosphatase (LYP).[10]

-

Secondary Postulate: It could inhibit enzymes involved in metabolic pathways, where the acetic acid moiety might mimic a natural substrate or bind to a regulatory site.

Caption: Hypothesized enzymatic inhibition by this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the proposed hypotheses, a systematic and multi-faceted experimental approach is required. The following protocols provide a roadmap for characterizing the mechanism of action of this compound.

In Vitro Target-Based Assays

4.1.1. Ion Channel Electrophysiology

-

Objective: To determine if the compound modulates the activity of key ion channels.

-

Methodology:

-

Culture cell lines expressing specific voltage-gated sodium, calcium, or potassium channels (e.g., HEK293 cells stably transfected with Nav1.2, Cav1.2, or Kv1.3).

-

Perform whole-cell patch-clamp electrophysiology recordings.

-

Establish a stable baseline recording of ion channel currents.

-

Perfuse the cells with increasing concentrations of this compound and record changes in current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

-

Use known channel blockers (e.g., tetrodotoxin for sodium channels) as positive controls.

-

4.1.2. Enzyme Inhibition Assays

-

Objective: To screen for inhibitory activity against a panel of relevant enzymes.

-

Methodology:

-

Select a panel of enzymes for screening, including various kinases, phosphatases, and metabolic enzymes.

-

Utilize commercially available enzyme activity assay kits (e.g., fluorescence-based or colorimetric assays).

-

Incubate the enzyme with its substrate in the presence of varying concentrations of this compound.

-

Measure the rate of product formation and calculate the IC50 value for any observed inhibition.

-

Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

-

Cell-Based Functional Assays

4.2.1. Neuronal Activity Assays

-

Objective: To assess the effect of the compound on neuronal excitability.

-

Methodology:

-

Culture primary neurons or neuronal-like cell lines (e.g., SH-SY5Y).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with a depolarizing agent (e.g., high potassium solution or a glutamate receptor agonist) in the presence and absence of this compound.

-

Measure changes in intracellular calcium concentration using fluorescence microscopy or a plate reader.

-

4.2.2. Cell Viability and Proliferation Assays

-

Objective: To evaluate potential anticancer activity.

-

Methodology:

-

Culture a panel of cancer cell lines from different tissues.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or a CellTiter-Glo luminescent assay.

-

Determine the IC50 value for each cell line.

-

In Silico and Computational Studies

-

Objective: To predict potential binding targets and modes of interaction.

-

Methodology:

-

Perform reverse docking screens against a library of protein structures to identify potential binding partners.[11]

-

Conduct molecular dynamics simulations to investigate the stability of the predicted ligand-protein complexes and to characterize the key interactions at the atomic level.

-

Utilize quantitative structure-activity relationship (QSAR) models to compare the properties of this compound with other known active hydantoin derivatives.[6]

-

Caption: Experimental workflow for elucidating the mechanism of action.

Data Presentation and Interpretation

| Experimental Approach | Key Parameters to Measure | Expected Outcome for Positive Result |

| Ion Channel Electrophysiology | IC50/EC50, changes in gating kinetics | Concentration-dependent block or modulation of ion channel currents. |

| Enzyme Inhibition Assays | IC50, Ki, mode of inhibition | Concentration-dependent reduction in enzyme activity. |

| Neuronal Activity Assays | Changes in intracellular Ca2+ levels | Attenuation of stimulus-induced neuronal activation. |

| Cell Viability Assays | IC50 | Reduction in cancer cell viability. |

Conclusion and Future Directions

This compound represents a structurally intriguing molecule with the potential for a novel mechanism of action stemming from the combination of the pharmacologically privileged hydantoin core and a unique N-1 acetic acid substituent. The hypotheses presented in this guide, centered on novel ion channel modulation and enzyme inhibition, provide a robust framework for initiating a comprehensive investigation into its biological activity. The detailed experimental protocols outlined herein offer a clear and logical path forward for researchers to elucidate its molecular targets and cellular effects.

Future research should focus on a systematic execution of these assays. Positive findings in the initial screens should be followed by more in-depth secondary assays to confirm the mechanism and to explore the structure-activity relationships of related analogues. Ultimately, a thorough understanding of the mechanism of action of this compound will be essential for unlocking its full therapeutic potential.

References

-

Zha, C., Brown, G. B., & Brouillette, W. J. (2004). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry, 47(26), 6519–6528. [Link]

-

Handzlik, J., Szymańska, E., Al-Karadaghi, S., & Kieć-Kononowicz, K. (2012). Structure-activity relationship studies of hydantoin-cored ligands for smoothened receptor. ChemMedChem, 7(11), 1977–1987. [Link]

-

Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. World Journal of Pharmaceutical Research, 12(3), 243-266. [Link]

-

Shin, D., & Lee, J. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585–609. [Link]

-

Zha, C., Brown, G. B., & Brouillette, W. J. (2004). Synthesis and Structure-Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. Journal of Medicinal Chemistry, 47(26), 6519-6528. [Link]

-

Rajić, Z., Butković, K., & Mintas, M. (2006). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 11(11), 885–896. [Link]

-

Rajić, Z., Butković, K., & Mintas, M. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 885-896. [Link]

-

Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 174-181. [Link]

-

Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. SRR Publications. [Link]

-

Wikipedia. (n.d.). Hydantoin. [Link]

-

Toussaint, M., Debreu-Fontaine, M. A., Maurice, T., & Melnyk, P. (2010). New synthesis of tic-hydantoins sigma-1 ligands and pharmacological evaluation on cocaine-induced stimulant effects. Medicinal Chemistry, 6(6), 355–373. [Link]

-

Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. World Journal of Pharmaceutical Research, 12(3), 243-266. [Link]

-

Mashhadi, S. M. A., Bhatti, M. H., Jabeen, E., Yunus, U., Ashfaq, M., Akhtar, M., Tahir, M. N., Alshehri, S. M., Ahmed, S., & Ojha, S. C. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 7(33), 28975–28989. [Link]

-

Ng, C. H., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1736-1744. [Link]

-

Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 18-26. [Link]

-

Nam, G., et al. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(17), 3848. [Link]

-

Watson, A. D., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 63. [Link]

-

ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. [Link]

-

Sun, L., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

-

Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-87. [Link]

-

Eliwi, A. G., et al. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-87. [Link]

-

Opo, F. A., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(1), bbab495. [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Watson, A. D., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 63. [Link]

-

de Souza, J. S. N., et al. (2021). Synthesis, Biological Activity and In Silico Pharmacokinetic Prediction of a New 2-Thioxo-Imidazoldidin-4-One of Primaquine. Molecules, 26(5), 1311. [Link]

-

Ejeh, J. O., et al. (2023). In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of acetamide and acetic acid derivatives as potential antisickling agents targeting Hba protein. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Patel, D. R., et al. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies, 8(11), 903-922. [Link]

-

Zribi, I., et al. (2015). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Reviews of Environmental Contamination and Toxicology, 232, 45-70. [Link]

-

Zancan, P., et al. (1993). Synthesis and platelet aggregation inhibiting activity of acid side-chain modified hydantoin prostaglandin analogues. Archiv der Pharmazie, 326(2), 85-95. [Link]

-

AERU. (n.d.). 2,4-D (Ref: L 208). University of Hertfordshire. [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

Zribi, I., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 314-323. [Link]

-

OEHHA. (2005). Chemicals meeting the criteria for listing Via the authoritative bodies mechanism: (2,4-Dichlorophenoxy) acetic acid (2,4-D) and its derivatives. [Link]

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydantoin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 8. jddtonline.info [jddtonline.info]

- 9. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to In Silico ADME Profiling of (2,4-Dioxoimidazolidin-1-yl)acetic Acid Derivatives

Abstract